

Application Notes and Protocols: Utilizing Lienal Polypeptide (LP) in Conjunction with Chemotherapy

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Compound of Interest		
Compound Name:	LP-65	
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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The term "LP-65" as specified in the query does not correspond to a clearly defined agent in the available scientific literature. The following application notes and protocols are based on the most plausible interpretation, Lienal Polypeptide (LP), a substance investigated in combination with chemotherapy.

Introduction

Lienal Polypeptide (LP) is a mixture of polypeptides extracted from the spleens of healthy calves.[1][2] It is utilized in clinical settings as an immunomodulator.[3] When used as an adjunct to chemotherapy, LP has been observed to mitigate treatment-related side effects, particularly myelosuppression and immunosuppression, and may enhance the overall therapeutic outcome.[2][4] These notes provide an overview of the preclinical and clinical findings and detailed protocols for the combined use of Lienal Polypeptide with standard chemotherapy agents.

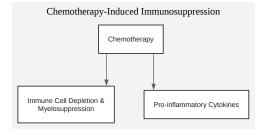
Mechanism of Action

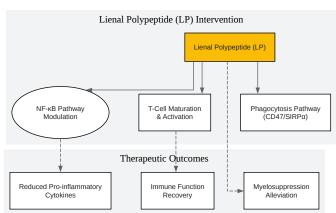
Lienal Polypeptide (LP) is thought to exert its therapeutic effects primarily through the modulation of the immune system. The proposed mechanisms include:



- Immune System Regulation: LP can rectify immune system disorders and bolster nonspecific immune functions.[3][5] It facilitates the maturation of T lymphocytes, enhancing their immune capabilities.[3]
- Cytokine Modulation: In preclinical models, LP has been shown to decrease proinflammatory cytokines via the NF-κB pathway.[6]
- Enhancement of Hematopoiesis: LP treatment has been associated with the recovery of white blood cell (WBC) and platelet counts following chemotherapy-induced myelosuppression.[2]
- Phagocytosis-Related Pathway: Studies in murine models have indicated that LP may downregulate the expression of proteins involved in phagocytosis, such as CD47 and signal regulatory protein α (SIRPα), within the tumor microenvironment.[2]

Signaling Pathway Diagrams

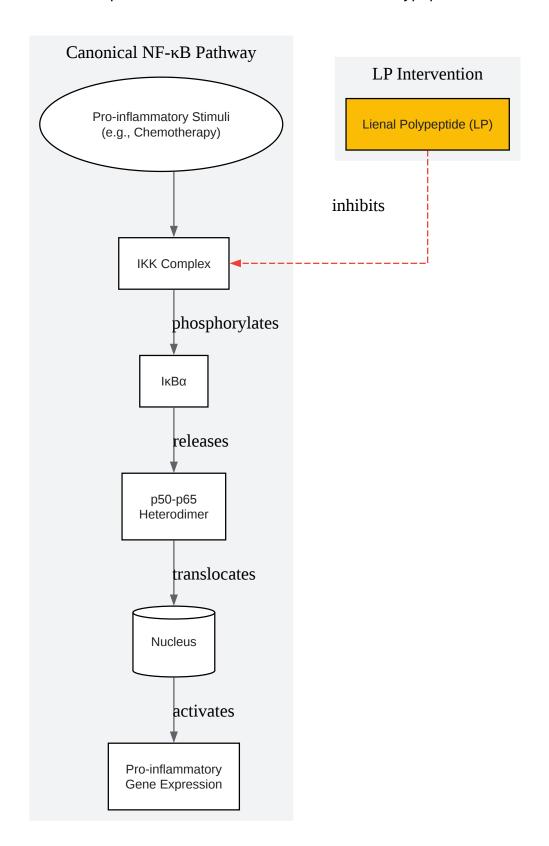




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Proposed Mechanism of Action for Lienal Polypeptide



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Modulation of the NF-kB Pathway by LP

Data Presentation Clinical Data Summary

Table 1: Efficacy of LP in Combination with Chemotherapy/Chemoradiotherapy in Non-Small Cell Lung Cancer (NSCLC) Patients[5][6]

Parameter	LP Group	Control Group	P-value
Median Overall Survival (OS)	23.6 months	18.9 months	0.0177
1-Year OS Rate	71.56%	66.72%	-
2-Year OS Rate	48.94%	42.24%	-
3-Year OS Rate	34.17%	25.62%	-
Median Progression- Free Survival (PFS)	12.1 months	11.4 months	0.3478
1-Year PFS Rate	50.39%	47.71%	-
2-Year PFS Rate	24.64%	23.42%	-
3-Year PFS Rate	15.65%	11.84%	-
Overall Adverse Effect Rate	9.9%	9.3%	0.6767

Table 2: Impact of LP on Chemotherapy-Induced Myelosuppression in Colon Cancer Patients (FOLFOX regimen)[7]



Parameter	LP + FOLFOX Group	FOLFOX Group	P-value
Incidence of Bone Marrow Suppression	Significantly Lower	Higher	<0.05
Karnofsky Performance Scale (KPS) Score	Significantly Higher	Lower	<0.05
CD8+ T cells	Decreased	-	<0.05
CD4+/CD8+ T cell ratio	Higher	-	<0.05
Natural Killer (NK) cells	Higher	-	<0.05

Preclinical Data Summary

Table 3: Synergistic Antitumor Effect of LP with Cyclophosphamide (CTX) in a Lewis Lung Carcinoma (LLC) Mouse Model[2]

Treatment Group	Tumor Volume Reduction vs. Control	Tumor Volume Reduction vs. CTX alone
CTX (20 mg/kg)	Significant Reduction	-
CTX + LP (8 mg/kg)	-	Greater Decrease (p < 0.001)
CTX + LP (16 mg/kg)	-	Greater Decrease (p < 0.05)

Table 4: Effect of LP on Hematological Parameters in LLC-Bearing Mice Treated with CTX[2]

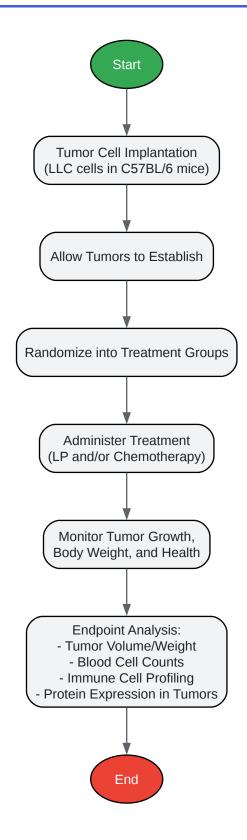


Parameter	CTX alone	CTX + LP (8 mg/kg)	CTX + LP (16 mg/kg)
White Blood Cell (WBC) Count	Markedly Decreased	Notably Recovered (p < 0.05)	Notably Recovered (p < 0.05)
Platelet (PLT) Count	Markedly Decreased	No Significant Recovery	No Significant Recovery

Experimental ProtocolsIn Vivo Murine Model of Chemotherapy-Induced Immunosuppression

This protocol is adapted from studies investigating the synergistic effects of LP and cyclophosphamide in a Lewis lung carcinoma model.[2]





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Workflow for In Vivo Efficacy Testing

Animal Model: C57BL/6 mice.



- Tumor Cell Line: Lewis Lung Carcinoma (LLC) cells.
- Procedure:
 - Subcutaneously inject LLC cells into the flank of each mouse.
 - Allow tumors to reach a palpable size.
 - Randomly assign mice to the following treatment groups:
 - Control (saline)
 - LP alone (e.g., 8 mg/kg and 16 mg/kg)
 - Chemotherapy alone (e.g., cyclophosphamide at 20 mg/kg)
 - LP + Chemotherapy (combination groups)
 - Administer treatments via intraperitoneal (i.p.) injection for a specified duration (e.g., daily for 15 days).[2]
 - Monitor tumor volume and body weight regularly.
 - At the end of the study, collect blood for hematological analysis and tumors/spleens for immune cell profiling (e.g., flow cytometry for T-cell subsets) and protein expression analysis (e.g., Western blot for CD47).[2]

In Vitro Assessment of LP in Combination with Chemotherapy

This protocol provides a general framework for evaluating the effects of LP on cancer cell lines when combined with a chemotherapeutic agent.

- Cell Lines: A panel of relevant cancer cell lines (e.g., for NSCLC, PC9 and gefitinib-resistant PC9-GR cells).
- Reagents:



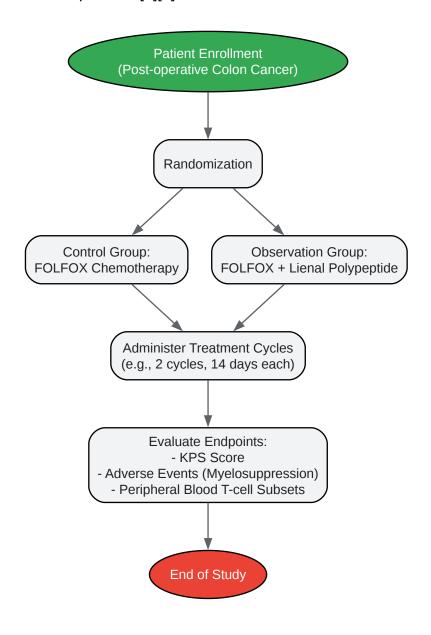
- Lienal Polypeptide (LP) solution
- Chemotherapy drug of interest (e.g., gefitinib, cisplatin, doxorubicin)
- Complete cell culture medium
- Reagents for viability, apoptosis, migration, and invasion assays.
- Procedure:
 - Cell Viability/Cytotoxicity Assay (MTS/MTT):
 - Seed cells in 96-well plates and allow them to adhere overnight.
 - Treat cells with a dose range of LP alone, chemotherapy drug alone, and the combination of both.
 - Incubate for a specified period (e.g., 48-72 hours).
 - Assess cell viability using a standard MTS or MTT assay.
 - Apoptosis Assay (Flow Cytometry):
 - Treat cells with effective concentrations of the single agents and the combination.
 - After the treatment period, harvest cells and stain with Annexin V and Propidium Iodide (PI).
 - Analyze the percentage of apoptotic cells using a flow cytometer.
 - Cell Migration and Invasion Assays (Wound Healing/Transwell):
 - Wound Healing: Create a scratch in a confluent monolayer of cells and treat with the compounds. Monitor the closure of the "wound" over time.
 - Transwell Assay: Seed cells in the upper chamber of a Transwell insert (with or without Matrigel for invasion) and add the treatments. The lower chamber contains a chemoattractant. After incubation, quantify the number of cells that have migrated/invaded to the lower surface of the insert.



- Western Blot Analysis:
 - Treat cells with the compounds for a specified time.
 - Lyse the cells and perform Western blotting to analyze the expression and phosphorylation status of key proteins in relevant signaling pathways (e.g., p-EGFR, NF-κB subunits).

Clinical Protocol for Combination Therapy

This protocol is based on a clinical study of LP with the FOLFOX chemotherapy regimen in post-operative colon cancer patients.[7][8]





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Clinical Study Workflow Example

- Patient Population: Post-operative colon cancer patients.[7]
- Treatment Arms:
 - Control Group: Standard FOLFOX chemotherapy regimen.
 - Observation Group: Standard FOLFOX chemotherapy combined with Lienal Polypeptide.
 [7]
- LP Administration:
 - 10 ml of Lienal Polypeptide in 500 ml of 0.9% sodium chloride, administered via intravenous infusion once daily for 10 days.[3] Another study used 2ml of LP in 100ml of normal saline for 7 continuous days during the chemotherapy course.[9][10]
- Treatment Cycle: Each cycle lasts 14 days, with patients undergoing at least two cycles for evaluation.[7]
- Assessments:
 - Baseline and Post-Treatment: Blood counts, liver and kidney function tests.
 - Efficacy and Quality of Life: Karnofsky Performance Scale (KPS) index.[7]
 - Safety: Monitoring and grading of adverse events (e.g., nausea, vomiting, neurotoxicity, myelosuppression) according to standard criteria (e.g., NCI CTCAE).[9]
 - Immunological Monitoring: Analysis of peripheral blood T-cell subsets (e.g., CD4+, CD8+, NK cells) by flow cytometry.[7]

Conclusion

Lienal Polypeptide (LP) shows promise as an adjunctive therapy to chemotherapy, primarily by mitigating immunosuppressive side effects and improving patient quality of life. The provided



protocols offer a starting point for researchers to further investigate the synergistic potential and mechanisms of action of LP in combination with various chemotherapeutic agents. Further well-controlled preclinical and clinical studies are warranted to fully elucidate its role in cancer therapy.

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References

- 1. ebm-journal.org [ebm-journal.org]
- 2. Immune regulation effect of lienal polypeptides extract in Lewis lung carcinoma-bearing mice treated with cyclophosphamide PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Therapeutic effect of lienal polypeptide injection on bone marrow suppression and immunodeficiency in KM mice following chemotherapy [manu41.magtech.com.cn]
- 5. The effectiveness and safety of lienal polypeptide combined with chemotherapy or chemoradiotherapy for non-small cell lung cancer patients in real world PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effectiveness and safety of lienal polypeptide combined with chemotherapy or chemoradiotherapy for non-small cell lung cancer patients in real world - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect and clinical efficacy of lienal polypeptide injection combined with FOLFOX chemotherapy regimen in colon cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect and clinical efficacy of lienal polypeptide injection combined with FOLFOX chemotherapy regimen in colon cancer patients PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journal.waocp.org [journal.waocp.org]
- 10. Safety of Lienal Polypeptide Injection Combined with Chemotherapy in Treating Patients with Advanced Cancer -Asian Pacific Journal of Cancer Prevention | Korea Science [koreascience.kr]
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